molecular formula C11H19N3 B8713902 1-(tert-Butylazo)cyclohexanecarbonitrile CAS No. 25149-47-7

1-(tert-Butylazo)cyclohexanecarbonitrile

Cat. No. B8713902
CAS RN: 25149-47-7
M. Wt: 193.29 g/mol
InChI Key: QKNQPCLQRXMWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butylazo)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butylazo)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butylazo)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25149-47-7

Product Name

1-(tert-Butylazo)cyclohexanecarbonitrile

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(tert-butyldiazenyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C11H19N3/c1-10(2,3)13-14-11(9-12)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

QKNQPCLQRXMWJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1(CCCCC1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a rapidly stirred mixture of 39.0 g. (0.2 m. ) 1-tert.-butylhydrazo-1-cyanocyclohexane, 200 ml. methylene chloride and 100 ml. water was added 14.3 g. (0.2 m.) chlorine at such a rate that the reaction temperature did not exceed 5 ° C. The reaction was stirred an additional 15 mins. after the addition was complete. The methylene chloride layer was separated, washed twice with 50 ml. portions of saturated NaHCO3 solution, dried over anhydrous sodium sulfate, filtered and the methylene chloride evaporated on a rotating evaporator to obtain 35.0 g. of liquid product that assayed 86.5% by an ultra violet spectrophotometric analysis. Distillation gavea product, b.p. 71° C./1.2 mm. of Hg that assayed 97.6% as 1-tert.-butylazo-1-cyanocyclohexane. The infrared spectrum was in accord with this structure.
Name
1-tert.-butylhydrazo-1-cyanocyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.